Product packaging for Lutetium-177(Cat. No.:CAS No. 14265-75-9)

Lutetium-177

货号: B1209992
CAS 编号: 14265-75-9
分子量: 176.94376 g/mol
InChI 键: OHSVLFRHMCKCQY-NJFSPNSNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Lutetium-177 (Lu-177) is a beta-emitting radionuclide that has become a cornerstone of targeted radionuclide therapy research, particularly for treating advanced cancers such as somatostatin receptor-positive gastroenteropancreatic neuroendocrine tumors (GEP-NETs) and metastatic castration-resistant prostate cancer (mCRPC) . Its application spans a growing pipeline of clinical investigations for various other solid tumors . The research value of Lu-177 lies in its ideal decay properties for both therapy and imaging. It emits medium-energy beta particles (Eβ(max) = 0.49 MeV) with a tissue penetration of about 0.67 mm, allowing for localized tumor cell destruction while sparing surrounding healthy tissue . Concurrently, its emission of low-energy gamma photons (113 keV and 208 keV) enables single-photon emission computed tomography (SPECT) imaging, facilitating non-invasive treatment monitoring and dosimetry evaluations in preclinical models . This combination of therapeutic and diagnostic capabilities defines Lu-177 as a powerful theranostic agent . In research settings, Lu-177 is complexed with targeting vectors that bind to receptors highly expressed on specific cancer cells. For neuroendocrine tumor research, Lu-177 is typically conjugated to somatostatin analogs like DOTATATE, which targets somatostatin receptors (e.g., SSTR2) . For prostate cancer studies, it is often linked to PSMA-617 or PSMA-I&T inhibitors that target prostate-specific membrane antigen (PSMA) . Upon binding, the radiopharmaceutical is internalized, and the beta emission from Lu-177 induces irreversible DNA damage and cell death in the target cells and their immediate microenvironment . Our this compound is supplied as no-carrier-added (n.c.a.) Lu-177 chloride (¹⁷⁷LuCl₃) in 0.04M HCl solution . The n.c.a. form is produced via the indirect neutron irradiation of enriched Ytterbium-176 (¹⁷⁶Yb), followed by radiochemical separation . This process yields a product with high specific activity (≥3,000 GBq/mg) and high radionuclidic purity (≥99.9%), essential for efficient radiolabeling of sensitive biomolecules and for minimizing inactive carrier that could compete for binding sites . This product is For Research Use Only (RUO) and is strictly prohibited for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Lu B1209992 Lutetium-177 CAS No. 14265-75-9

属性

CAS 编号

14265-75-9

分子式

Lu

分子量

176.94376 g/mol

IUPAC 名称

lutetium-177

InChI

InChI=1S/Lu/i1+2

InChI 键

OHSVLFRHMCKCQY-NJFSPNSNSA-N

SMILES

[Lu]

手性 SMILES

[177Lu]

规范 SMILES

[Lu]

其他CAS编号

14265-75-9

同义词

177Lu radioisotope
Lu-177 radioisotope
Lutetium-177

产品来源

United States

Albumin Binding Moieties:a Prominent Strategy in Linker Design Involves Incorporating Albumin Binding Moieties, Such As 4 P Iodophenyl Butyric Acid Ipba or Ibuprofen Ibu . These Moieties Bind to Circulating Serum Albumin, Effectively Extending the Radiopharmaceutical S Half Life in the Bloodstream. This Prolonged Circulation Can Increase the Probability of the Targeting Agent Reaching and Accumulating in the Tumor, Thereby Enhancing Tumor Uptake and Therapeutic Efficacymdpi.comnih.govmdpi.comresearchgate.net. However, the Inclusion of Albumin Binding Domains Can Also Influence Kidney Uptake, Necessitating Careful Optimization to Maintain Favorable Tumor to Background Ratiosmdpi.comresearchgate.net.

Preclinical Findings:

Research comparing various linker designs in preclinical models has provided valuable insights into their impact on radiopharmaceutical performance. For instance, in studies involving prostate-specific membrane antigen (PSMA)-targeting agents, longer, albumin-binding linkers have demonstrated superior tumor uptake and retention compared to shorter-linker variants nih.govmdpi.com.

Table 1: Comparative Tumor Uptake and Retention of Lutetium-177 Radiopharmaceuticals in Preclinical Models

CompoundTargeting MoietyLinker StrategyTumor Uptake (%ID/g) at 24hTumor Uptake (%ID/g) at 48hTumor Uptake (%ID/g) at 192hReference
177Lu-Alb-L4PSMALong-linker, Albumin-binding88.04 ± 16.5187.74 ± 14.0942.22 ± 14.05 nih.gov
177Lu-Alb-L5PSMALong-linker, Albumin-binding111.47 ± 13.85127.44 ± 22.8570.96 ± 2.34 nih.gov
177Lu-cm13FolateShort alkane spacer, Albumin-bindingN/A13.3 ± 2.94 (IA/g)N/A researchgate.net
177Lu-cm10FolateReference (Albumin-binding)N/A0.55 ± 0.07 (IA/g)N/A researchgate.net
177Lu-cm12FolateLong PEG spacer, Albumin-bindingN/A0.28 ± 0.07 (IA/g)N/A researchgate.net

Note: %ID/g refers to percent injected dose per gram of tissue. %IA/g refers to percent administered activity per gram of tissue.

Conversely, modifications that lead to excessive kidney retention can limit the therapeutic index. For example, variations in linker structure in urea-based PSMA inhibitors have shown differential kidney uptake, with one variant ([177Lu]Lu-13A) exhibiting significantly lower renal activity compared to others ([177Lu]Lu-13C) acs.org.

Radiochemistry and Ligand Design for Lutetium 177 Radiopharmaceutical Research

Chelation Chemistry Principles for Lutetium-177 Complexation in Research Settings

The Lu³⁺ ion, being a hard Lewis acid with a high charge density, requires multidentate chelating agents to form thermodynamically stable and kinetically inert complexes. The lanthanide contraction, a gradual decrease in ionic radii across the lanthanide series, influences the coordination geometry and stability of complexes formed with lutetium. For radiopharmaceutical applications, chelators must not only bind the radionuclide strongly but also remain stable under physiological conditions to prevent premature release of ¹⁷⁷Lu, which could lead to off-target toxicity.

Macrocyclic Chelators: DOTA, DOTAGA, and their Derivatives in this compound Research

Macrocyclic chelators, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (DOTAGA), are widely employed in ¹⁷⁷Lu radiopharmaceutical research due to their superior complexation properties compared to acyclic counterparts. DOTA, a classic octadentate ligand, forms highly stable and kinetically inert complexes with Lu³⁺, often achieving radiochemical yields exceeding 99% under optimized conditions unife.itresearchgate.netnih.govresearchgate.net. Its rigid structure pre-organizes the donor atoms, contributing to a significant negative entropy change upon complexation, which is overcome by favorable enthalpy changes unife.it. DOTAGA, a hexadentate macrocyclic ligand, also demonstrates strong affinity for Lu³⁺ and can offer additional stability, particularly when used in conjunction with ¹⁷⁷Lu nih.govrsc.org.

These macrocyclic chelators are frequently modified to incorporate a bifunctional linker, enabling covalent attachment to biomolecules like peptides, antibodies, or nanoparticles. Common derivatives include those functionalized with N-hydroxysuccinimide (NHS) esters or isothiocyanate groups, facilitating conjugation chemistry unife.itnih.gov.

Chelator TypeExampleKey Features for ¹⁷⁷Lu ComplexationTypical Application in ¹⁷⁷Lu Research
MacrocyclicDOTAHigh thermodynamic stability, kinetic inertness, octadentate coordinationPeptide Receptor Radionuclide Therapy (PRRT), antibody labeling, general radiopharmaceuticals
MacrocyclicDOTAGAStrong affinity, good stability, hexadentate coordinationSimilar to DOTA, potential for enhanced stability with ¹⁷⁷Lu
MacrocyclicDOTA Derivatives (e.g., p-SCN-Bn-DOTA)Bifunctional for conjugation, retains chelating propertiesConjugation to targeting vectors (peptides, antibodies)

Development of Acyclic and Bifunctional Chelating Agents for this compound Conjugation

Acyclic chelating agents, such as diethylenetriaminepentaacetic acid (DTPA), represent an earlier generation of chelators. While DTPA can readily coordinate Lu³⁺ at room temperature, its complexes are generally considered less kinetically inert than those formed with macrocyclic ligands like DOTA unife.itresearchgate.net. This reduced kinetic inertness can sometimes lead to transchelation in vivo, although DTPA remains useful in specific applications.

Bifunctional chelating agents (BFCs) are designed to combine the metal-chelating moiety with a reactive functional group for conjugation to a targeting biomolecule. This allows for the creation of targeted radiopharmaceuticals where the chelator is covalently linked to a molecule that specifically binds to cancer cells or tissues. Examples include CHX-A″-DTPA and DOTA derivatives with appended functional groups nih.govnih.gov. The choice between macrocyclic and acyclic BFCs often depends on the specific biomolecule, desired labeling conditions, and required in vivo stability.

Radiopharmaceutical Labeling Methodologies and Quality Control in Research

Efficient and reproducible radiolabeling, followed by rigorous quality control, are paramount for the development and application of ¹⁷⁷Lu radiopharmaceuticals in research settings.

Optimization of Radiolabeling Parameters: pH, Temperature, and Reaction Kinetics in Preclinical Studies

Optimizing radiolabeling conditions is crucial for achieving high radiochemical yields (RCY) and purity. Key parameters include:

pH: The optimal pH for ¹⁷⁷Lu complexation typically ranges from 4.0 to 5.5, depending on the specific chelator used rsc.orgnih.govmdpi.com. Higher pH values can increase the deprotonation of the chelator's donor groups, thereby enhancing the kinetics of complex formation. Buffers such as sodium acetate (B1210297) or HEPES are commonly employed.

Temperature: While higher temperatures (e.g., 90°C) can accelerate reaction kinetics, potentially reducing labeling time, they can also lead to the degradation of sensitive biomolecules or the formation of unwanted radiochemical impurities. Room temperature labeling is also feasible for some chelators and molecules, offering milder conditions rsc.orgnih.govmdpi.commdpi.com.

Reaction Kinetics: The time required for quantitative complexation varies. For DOTA-based conjugates, labeling can often be achieved within 5 minutes to 1 hour, depending on the temperature and chelator concentration nih.govmdpi.comacs.org. Understanding reaction kinetics helps in minimizing exposure to radioactivity and potential degradation.

Chelator TypeOptimized pH RangeTypical Temperature RangeTypical Reaction Time
DOTA-based4.0 – 5.5Room Temperature – 95°C5 minutes – 1 hour
DTPA-based5.0 – 7.0Room Temperature10 – 30 minutes

Radiochemical Purity and Stability Assessment of this compound Labeled Compounds In Vitro

Ensuring the radiochemical purity (RCP) and in vitro stability of ¹⁷⁷Lu radiopharmaceuticals is a critical quality control step.

Radiochemical Purity (RCP): RCP refers to the proportion of the total radioactivity that is associated with the desired radiolabeled compound. Common analytical techniques for assessing RCP include High-Performance Liquid Chromatography (HPLC) and Instant Thin-Layer Chromatography (ITLC). High RCP values, typically above 95% and ideally above 98%, are essential for preclinical studies and subsequent clinical translation nih.govmdpi.commdpi.comsnmjournals.orgnih.govtsnmjournals.orgsnmjournals.orgpsu.edumdpi.comacs.org.

Stability: In vitro stability is evaluated by incubating the radiolabeled compound under physiological conditions (e.g., in human serum or phosphate-buffered saline at 37°C) over a defined period. The percentage of the intact radiolabeled complex remaining is monitored. Good stability is indicated by minimal dissociation of ¹⁷⁷Lu from the chelator, with many compounds maintaining over 98% purity for 24-48 hours or longer nih.govnih.govsnmjournals.orgnih.govtsnmjournals.orgsnmjournals.orgpsu.edu.

Quality Control MethodTypical Result for ¹⁷⁷Lu RadiopharmaceuticalsStability Assessment MethodTypical Stability Result (after 24-48h)
HPLC / ITLC>98% Radiochemical PurityIncubation in serum/PBS at 37°C>98% intact complex

Methods for Specific Activity Determination of this compound for Research Applications

Specific activity (SA) is defined as the radioactivity per unit mass of the substance (e.g., GBq/mg or mCi/mg). For targeted radiopharmaceuticals, high specific activity is crucial. It ensures that a minimal mass of the chelator-ligand conjugate is administered, thereby reducing potential non-specific binding or immunogenicity from the carrier molecule and maximizing the therapeutic or diagnostic effect delivered by the radionuclide researchgate.netnukleertipseminerleri.orgbrieflands.comsnmjournals.orgnih.govnstri.ir.

Determining the SA of ¹⁷⁷Lu accurately is vital. While vendors provide SA values, these are often based on initial target mass and activity, not accounting for "burn-up" during irradiation or decay. Experimental determination is preferred. Methods include complex mathematical calculations, ICP-MS, or more direct approaches such as HPLC-based techniques. One such method involves titrating a known amount of the chelator-ligand conjugate with a known activity of ¹⁷⁷Lu and then quantifying the ratio of the labeled complex to the free ligand using HPLC. This allows for the accurate calculation of the mass of lutetium present and, consequently, the specific activity researchgate.netsnmjournals.orgnih.gov.

ParameterImportance in ¹⁷⁷Lu Radiopharmaceutical ResearchDetermination MethodsComparison of SA Values
Specific Activity (SA)Maximizes targeting efficiency, minimizes carrier Lu effects, crucial for high-affinity ligandsHPLC-based titration, Saturation Assay, ICP-MS (for Lu mass), vendor specificationsExperimental SA is often found to be significantly higher (e.g., 33% higher) than vendor-stated values researchgate.netsnmjournals.org.

Rational Design of Novel Chelators and Linkers for Enhanced this compound Radiopharmaceutical Performance in Preclinical Models

The development of targeted this compound (177Lu) radiopharmaceuticals for cancer therapy hinges on a sophisticated understanding of radiochemistry and molecular design. A key aspect of this field is the rational design of bifunctional chelators (BFCs) and linkers, which are critical components that bind the radionuclide and connect it to a bioactive targeting moiety. This strategy aims to optimize the radiopharmaceutical's performance in preclinical models by ensuring stable radionuclide complexation, efficient tumor targeting, favorable pharmacokinetics, and reduced off-target accumulation iaea.orgresearchgate.netrsc.org.

Chelator Design Principles

The primary role of a chelator in 177Lu radiopharmaceuticals is to securely bind the Lu(III) ion, forming a complex with high thermodynamic stability and kinetic inertness. This prevents the release of the radionuclide in vivo, which could lead to non-specific toxicity. While DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has been a benchmark chelator due to its ability to form highly stable complexes with Lu(III) nih.gov, research is actively exploring novel chelators to improve labeling kinetics, reduce potential transchelation, and offer greater versatility. Examples of chelators investigated for 177Lu include NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), AAZTA (1-amino-1-carboxy-4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane), the Dar chelator, and various NETA (1,4,7,10-tetraazacyclododecane-1-glutaric acid-4,7,10-triacetic acid) derivatives researchgate.netdiva-portal.orgsnmjournals.orgnih.govresearchgate.netacs.org. These novel chelators are designed to offer rapid complexation under mild conditions, which is advantageous for labeling sensitive biomolecules researchgate.netresearchgate.netacs.org.

Linker Design Strategies and Preclinical Performance

Molecular Targeting Strategies and Preclinical Evaluation of Lutetium 177 Radiopharmaceuticals

Identification and Characterization of Molecular Targets for Lutetium-177 Radiopharmaceutical Development

The selection of molecular targets is paramount for achieving selective tumor uptake and minimizing off-target toxicity. Several key targets have been extensively investigated for 177Lu radiopharmaceutical development.

Somatostatin (B550006) Receptor (SSTR) Targeting Agents in Preclinical Research

Somatostatin receptors (SSTRs), particularly SSTR2, are frequently overexpressed in neuroendocrine tumors (NETs) and other malignancies. Peptide-based ligands that bind to SSTRs have been developed for 177Lu labeling. Preclinical studies have compared SSTR agonists, such as 177Lu-DOTATATE, with SSTR antagonists. Antagonists, like 177Lu-DOTA-JR11, have demonstrated higher tumor uptake and retention compared to agonists in preclinical models, suggesting potential for improved therapeutic efficacy snmjournals.org. For instance, 177Lu-DOTA-JR11 showed a five-times-higher uptake than 177Lu-DOTA-octreotate in vitro, with a significantly higher tumor radiation dose snmjournals.org. Another antagonist, 177Lu-DOTA-Peptide 2, exhibited a dissociation constant (Kd) of 11.14 nM and effective tumor uptake of 10.89% injected dose per gram (%ID/g) in HT-29 colorectal cancer cells, indicating high binding affinity to SSTRs mums.ac.ir.

Prostate-Specific Membrane Antigen (PSMA) Targeting Agents in Preclinical Models

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein highly expressed in prostate cancer (PCa) cells, making it an ideal target for TRT. Several small-molecule ligands targeting PSMA have been developed and labeled with 177Lu, with 177Lu-PSMA-617 and 177Lu-PSMA-I&T being prominent examples mdpi.comnih.gov. Preclinical evaluations have focused on comparing the tumor uptake, biodistribution, and therapeutic efficacy of these agents. Studies have indicated that while both 177Lu-PSMA-617 and 177Lu-PSMA-I&T achieve comparable tumor uptake, 177Lu-PSMA-I&T exhibits significantly higher renal uptake, leading to an unfavorable tumor-to-kidney ratio mdpi.comnih.govnih.gov. Newer agents, such as 177Lu-rhPSMA-10.1, have shown promising preclinical results, demonstrating favorable tumor-to-kidney uptake ratios and higher tumor accumulation compared to 177Lu-PSMA-I&T minervaimaging.comsnmjournals.orgsnmjournals.orgnih.gov. For example, 177Lu-rhPSMA-10.1 showed 2.3-fold higher tumor uptake than 177Lu-PSMA-I&T at 15 hours post-injection and 6.5-fold lower kidney uptake snmjournals.orgnih.gov. Other preclinical investigations have explored PSMA-targeted albumin-binding agents, aiming to improve tumor retention and efficacy mdpi.com.

Gastrin-Releasing Peptide Receptor (GRPR) Targeting Agents in Preclinical Studies

Gastrin-Releasing Peptide Receptor (GRPR) is another target of interest, particularly for prostate and breast cancers. Preclinical studies have evaluated 177Lu-labeled GRPR antagonists and agonists. For instance, 177Lu-AMBA, a GRPR antagonist, demonstrated high affinity (Kd, 1.02 nmol/L) for GRPR and similar internalization rates to other bombesin (B8815690) analogs snmjournals.org. Biodistribution studies showed higher tumor uptake and retention for 177Lu-AMBA compared to 177Lu-BBN8 snmjournals.org. Preclinical trials on GRPR-positive prostate cancer models using agents like 177Lu-AMTG have shown significant tumor shrinkage and prolonged survival rates openmedscience.com. Furthermore, 177Lu-NeoB, a GRPR-targeting antagonist, has shown favorable in vivo stability and high tumor uptake and retention in PC-3 xenografts, with therapeutic efficacy comparable to other lutetium-labeled GRPR antagonists nih.gov.

Fibroblast Activation Protein (FAP) Targeting and Other Emerging Molecular Targets in Research

Fibroblast Activation Protein (FAP) is a transmembrane protein highly expressed in cancer-associated fibroblasts (CAFs) within the tumor microenvironment, making it an attractive target for theranostics. Preclinical studies have investigated 177Lu-labeled FAP inhibitors (FAPI). For example, 177Lu-FAP-HXN demonstrated high tumor uptake, prolonged retention, and significant anticancer efficacy in xenografts, outperforming 177Lu-FAP-2286 in tumor growth inhibition snmjournals.orgnih.gov. Similarly, 177Lu-OncoFAP-23 exhibited a favorable biodistribution profile with high and prolonged tumor uptake (approximately 16% ID/g at 96 hours) and potent single-agent anticancer activity researchgate.net. Beyond FAP, other targets such as Epidermal Growth Factor Receptor (EGFR) have been explored, with 177Lu-labeled conjugates like 177Lu-Bz-DTPA-EGF showing specific binding to EGFR-expressing glioblastoma cells with rapid internalization nih.gov. Integrin αvβ6 has also been investigated, with 177Lu-labeled peptides showing tumor uptake and retention, with an albumin-binding moiety enhancing these properties nih.gov. CXCR4 is another emerging target, with 177Lu-pentixather demonstrating rapid cellular uptake and improved tumor-to-background ratios over time thno.org.

Preclinical In Vitro Characterization of this compound Radiopharmaceuticals

Preclinical in vitro studies are crucial for assessing the fundamental properties of radiolabeled compounds, including their binding affinity, specificity, and cellular interaction dynamics.

Cellular Internalization and Retention Dynamics in Cell Lines

The ability of a radiopharmaceutical to internalize into target cells and remain there is critical for delivering a therapeutic radiation dose. Various 177Lu-labeled agents have been evaluated for these properties. For instance, 177Lu-Bz-DTPA-EGF demonstrated rapid internalization into U343 glioblastoma cells, with over 70% of cell-associated radioactivity internalized after 30 minutes, and good retention, with over 65% remaining cell-associated after 2 days nih.gov. For PSMA-targeting agents, 177Lu-scFvD2B showed significantly higher cell uptake and internalization compared to 177Lu-PSMA-617 in LNCaP cells researchgate.net. In GRPR-targeting studies, 177Lu-AMBA showed similar internalization rates (76.8%) to other bombesin analogs snmjournals.org. For FAP-targeting agents, 177Lu-FAP-HXN demonstrated high binding ability to FAP-expressing cells snmjournals.orgnih.gov.

Table 1: Cellular Internalization and Retention of Selected 177Lu-Radiopharmaceuticals (Preclinical Data)

RadiopharmaceuticalTargetCell Line% Internalized (at specified time)% Retained (at specified time)Reference
177Lu-Bz-DTPA-EGFEGFRU343>70% (30 min)>65% (2 days) nih.gov
177Lu-scFvD2BPSMALNCaPHigh (compared to PSMA-617)Not specified researchgate.net
177Lu-PSMA-617PSMALNCaPLower (compared to scFvD2B)Not specified researchgate.net
177Lu-AMBAGRPRPC-376.8%Lower efflux than BBN8 snmjournals.org
177Lu-BBN8GRPRPC-372.9%Higher efflux than AMBA snmjournals.org
177Lu-DOTA-JR11SSTRNot specified88% membrane-boundNot specified snmjournals.org
177Lu-DOTA-octreotateSSTRNot specified74% internalizedNot specified snmjournals.org
177Lu-rhPSMA-7.3PSMALNCaPHighNot specified nih.gov
177Lu-1Integrin αvβ6BxPC-371.5%~20% efflux at 1h nih.gov
177Lu-2Integrin αvβ6BxPC-372.3%~20% efflux at 1h nih.gov

Table 2: Comparison of Tumor Uptake and Tumor-to-Kidney Ratios for Selected 177Lu-PSMA Radiopharmaceuticals (Preclinical Data)

RadiopharmaceuticalTargetTumor Uptake (%ID/g at specified time)Kidney Uptake (%ID/g at specified time)Tumor-to-Kidney Ratio (at specified time)Reference
177Lu-PSMA-617PSMAComparable to PSMA-I&TLower than PSMA-I&TMore favorable than PSMA-I&T mdpi.comnih.gov
177Lu-PSMA-I&TPSMAComparable to PSMA-617Higher than PSMA-617Less favorable than PSMA-617 mdpi.comnih.gov
177Lu-rhPSMA-10.1PSMA2.3-fold higher than PSMA-I&T (15h)6.5-fold lower than PSMA-I&T (15h)Higher than PSMA-I&T snmjournals.orgnih.gov
177Lu-rhPSMA-7.3PSMA2.8-fold higher than PSMA-I&T (1h)Similar to PSMA-I&THigher than PSMA-I&T nih.gov
4.7-fold higher than PSMA-I&T (168h)
177Lu-PSMA-HK4PSMASignificantly higher than PSMA-617Lower than PSMA-617Better than PSMA-617 snmjournals.org

Table 3: Comparison of Tumor Uptake for Selected 177Lu-Targeting Agents

RadiopharmaceuticalTargetCell Line / ModelUptake ValueTime PointReference
177Lu-DOTA-Peptide 2SSTRHT-29 tumor10.89 %ID/gNot specified mums.ac.ir
177Lu-AMTGGRPRGRPR-positive modelsHigh tumor uptakeNot specified openmedscience.com
177Lu-FAP-HXNFAPHEK-293-FAP xenograftsHigh tumor uptake, prolonged retentionNot specified snmjournals.orgnih.gov
177Lu-OncoFAP-23FAPSK-RC-52.hFAP tumors~16 %ID/g96 h researchgate.net
177Lu-2Integrin αvβ6BxPC-3 tumors31.5% bound, 72.3% internalizedNot specified nih.gov

Radiobiology and Dosimetry Methodologies in Preclinical Lutetium 177 Research

Fundamental Principles of Lutetium-177 Beta Particle Interactions within Biological Tissues in Preclinical Contexts

This compound is a beta-minus (β⁻) emitter, characterized by a physical half-life of approximately 6.7 days. Its decay scheme involves the emission of beta particles with a maximum energy (E_max) of 498 keV, and also lower energy beta particles at 384 keV and 176 keV. nih.govfrontiersin.org These beta particles are charged particles that deposit their energy through ionization and excitation of atoms and molecules along their tracks within biological tissues.

In preclinical contexts, the beta particles emitted by ¹⁷⁷Lu have a mean range of approximately 670 µm in soft tissue. nih.govfrontiersin.org This relatively short range is advantageous for targeted therapy, as it allows for the delivery of a cytotoxic radiation dose to tumor cells and micrometastases while minimizing damage to surrounding healthy tissues. The energy deposition by these beta particles leads to direct damage to cellular DNA, primarily through the induction of double-strand breaks (DSBs), which are critical lesions that can lead to cell death if not repaired. openmedscience.commdpi.com Indirect damage can also occur through the radiolysis of water molecules, generating reactive oxygen species that further contribute to cellular damage. nih.gov

Compared to alpha particles, which have a much shorter range and higher linear energy transfer (LET), ¹⁷⁷Lu's beta particles have a lower LET. nih.gov While alpha particles cause more localized and densely ionizing damage, beta particles from ¹⁷⁷Lu offer a broader "cross-fire" effect within a small volume, potentially encompassing neighboring cells that may not directly bind the radiopharmaceutical. mdpi.com This characteristic makes ¹⁷⁷Lu effective for eradicating tumor cells and metastatic lesions, particularly those with a diameter of less than 3 mm. nih.gov

Cellular and Subcellular Radiation Effects Induced by this compound in Preclinical Research Models

The cellular and subcellular effects of ¹⁷⁷Lu radiation in preclinical models are multifaceted, primarily revolving around DNA damage and its downstream consequences. The beta particles emitted by ¹⁷⁷Lu induce DNA double-strand breaks (DSBs) through direct ionization of DNA molecules or indirectly via reactive oxygen species. openmedscience.commdpi.com Unrepaired DSBs can trigger cell cycle arrest, leading to senescence or apoptosis (programmed cell death). openmedscience.commdpi.com

Studies have investigated the impact of ¹⁷⁷Lu on various cellular processes. For instance, research has shown that ¹⁷⁷Lu-labeled agents can lead to a significant decrease in cancer cell viability. nih.gov The precise localization of the radionuclide within the cell can also influence the observed effects. For example, when radionuclides are localized to the cell membrane or within the nucleus, they can deliver higher absorbed doses to these critical cellular compartments, potentially leading to more potent cytotoxic effects. snmjournals.orgtsnmjournals.org

Preclinical Dosimetry Approaches for this compound in Animal Models

Accurate dosimetry is paramount in preclinical research to correlate radiation exposure with observed biological effects and to facilitate the translation of findings to clinical applications. Preclinical dosimetry for ¹⁷⁷Lu involves quantifying the absorbed radiation dose to tumors and critical organs in animal models.

Voxel-Based Dosimetry and Monte Carlo Simulations in Preclinical Research

Voxel-based dosimetry, often coupled with Monte Carlo (MC) simulations, represents a sophisticated approach to estimating absorbed doses in preclinical studies. nih.govukri.orgsnmjournals.org This methodology involves segmenting the animal's anatomy into small three-dimensional elements (voxels) based on imaging data, such as CT or MRI. MC simulations, commonly employing software like Geant4 or GATE, then track the transport of emitted particles (beta particles and photons) through these voxels, accounting for tissue densities and compositions. nih.govsnmjournals.org

This technique allows for the calculation of voxel S-values (absorbed dose per unit of cumulated activity), enabling the determination of absorbed doses at a high spatial resolution within tumors and organs. nih.gov By co-registering SPECT/CT imaging data with anatomical CT/MRI data, researchers can create detailed models of radiopharmaceutical distribution within the animal, leading to more accurate dose estimations. snmjournals.orgresearchgate.net While direct MC (DMC) simulations provide high precision by considering tissue heterogeneities and non-uniform source distributions, they are computationally intensive and time-consuming. nih.gov Consequently, efforts are ongoing to develop faster voxel-based dosimetry methods for preclinical research. nih.gov

Quantification of Absorbed Doses to Tumors and Non-Target Organs in Animal Studies

Quantifying absorbed doses to tumors and non-target organs in animal studies is essential for understanding efficacy and potential toxicities. Biodistribution studies, often combined with imaging techniques like SPECT/CT, provide data on the percentage of injected dose per gram (%ID/g) in various tissues over time. nih.govnih.govsnmjournals.org This data, when integrated with the physical characteristics of ¹⁷⁷Lu and appropriate dosimetry models (e.g., MIRD formalism, OLINDA/EXM software), allows for the calculation of absorbed doses in Gy or mGy per unit of administered activity (e.g., Gy/MBq). nih.govsnmjournals.orgkoreascience.kr

Studies have reported absorbed doses for various ¹⁷⁷Lu-labeled radiopharmaceuticals in preclinical models. For instance, in studies with ¹⁷⁷Lu-PSMA-617 and related compounds, the kidneys and bone marrow are frequently identified as organs receiving significant absorbed doses, often serving as dose-limiting organs. frontiersin.orgnih.govnih.govsnmjournals.org Tumor absorbed doses vary depending on the targeting agent and tumor uptake.

Table 1: Representative Preclinical Absorbed Doses for ¹⁷⁷Lu-Labeled Radiopharmaceuticals in Animal Models

RadiopharmaceuticalTarget Organ/TissueAbsorbed Dose (Gy/MBq)Reference
¹⁷⁷Lu-PSMA-617Tumor~0.6 plos.org
¹⁷⁷Lu-PSMA-617Kidneys~0.28 plos.org
¹⁷⁷Lu-PSMA-I&TTumor~0.6 nih.gov
¹⁷⁷Lu-PSMA-I&TKidneysSignificantly higher than PSMA-617 nih.govnih.gov
¹⁷⁷Lu-CTT1403Tumor~1.34 (T1-enhanced brain tumor) snmjournals.org
¹⁷⁷Lu-CTT1403Kidneys~0.052 (mSv/MBq) nih.gov
¹⁷⁷Lu-rhPSMA-10.1KidneyLower than ¹⁷⁷Lu-PSMA-I&T snmjournals.org
¹⁷⁷Lu-DOTATATEKidneys~0.64 (Gy/GBq) researchgate.net
¹⁷⁷Lu-DOTATATEBone Marrow~0.04 (Gy/GBq) researchgate.net
¹⁷⁷Lu-EDTMPOsteogenic cells~6.2 (mGy/MBq) koreascience.kr
¹⁷⁷Lu-EDTMPRed bone marrow~1.1 (mGy/MBq) koreascience.kr
¹⁷⁷Lu-iPD-L1Tumor~0.73 (Gy/37 MBq) nih.gov
¹⁷⁷Lu-iPD-L1Non-source organs< 0.01 (Gy/37 MBq) nih.gov

Note: Values are indicative and may vary based on specific study designs, animal models, and dosimetry methodologies. Some values are presented as Gy/GBq or mSv/MBq and have been converted or presented as reported for comparability.

Methodological Challenges in Microdosimetry for this compound in Preclinical Research

Microdosimetry, which focuses on energy deposition at the cellular and subcellular level, presents unique challenges in preclinical ¹⁷⁷Lu research. Accurately determining the absorbed dose at these scales requires detailed information on the cellular and subcellular distribution of the radiopharmaceutical, including its localization within the cell (e.g., cytoplasm, nucleus) and the spatial arrangement of cells within tissues or in vitro cultures. snmjournals.orgtsnmjournals.orgtracercro.com

Obtaining such high-resolution distribution data in vivo is often difficult and may necessitate specialized techniques like quantitative autoradiography or advanced imaging. tracercro.com Furthermore, modeling the complex interactions, such as cross-irradiation between closely packed cells or the contribution of medium-bound activity in in vitro experiments, adds layers of complexity. snmjournals.orgsnmjournals.orgresearchgate.net The heterogeneity of target molecule expression on cancer cells can lead to non-uniform uptake and, consequently, heterogeneous dose distributions, which are challenging to capture with standard macroscopic dosimetry models. mdpi.com Addressing these challenges is crucial for establishing precise dose-effect relationships and understanding the radiobiological mechanisms underlying ¹⁷⁷Lu therapy at the cellular level.

Synergistic and Combination Research Strategies with Lutetium 177 Radiopharmaceuticals in Preclinical Models

Combination with External Beam Radiation Therapy in Preclinical Settings

The combination of targeted radionuclide therapy using ¹⁷⁷Lu with external beam radiation therapy (EBRT) has been investigated in preclinical models to assess potential synergistic effects on tumor control. The primary hypothesis is that this combination can augment the total radiation dose delivered to the tumor, thereby improving efficacy.

A significant preclinical study investigated the combination of [¹⁷⁷Lu]Lu-PSMA-617 and EBRT in a prostate cancer model. mdpi.comeur.nlsemanticscholar.orgresearchgate.net In this research, mice with prostate cancer xenografts treated with a combination of EBRT and [¹⁷⁷Lu]Lu-PSMA-617 showed markedly improved tumor control and a significant increase in median survival compared to mice receiving either treatment alone. mdpi.comsemanticscholar.orgresearchgate.net Specifically, the tumor doubling time was prolonged by 1.7-fold compared to [¹⁷⁷Lu]Lu-PSMA-617 monotherapy and 2.7-fold compared to EBRT alone. mdpi.comsemanticscholar.org The median survival was extended by 24% and 60% with the combination therapy relative to PSMA-targeted therapy and EBRT alone, respectively. mdpi.comsemanticscholar.org

Interestingly, this study also explored the underlying biological mechanisms. In vitro experiments revealed that irradiation of prostate cancer cells led to an upregulation of prostate-specific membrane antigen (PSMA) protein and mRNA levels. semanticscholar.org This radiation-induced increase in the target antigen expression could potentially enhance the uptake and efficacy of the subsequently administered [¹⁷⁷Lu]Lu-PSMA-617. eur.nlnih.gov Indeed, tumors treated with EBRT prior to the radiopharmaceutical administration showed a 14% higher uptake of [¹⁷⁷Lu]Lu-PSMA-617, which may contribute to the enhanced therapeutic effect observed with the combination therapy. researchgate.net

These preclinical findings suggest a clear benefit for combining EBRT with ¹⁷⁷Lu-PSMA radioligand therapy, paving the way for further clinical investigation into this promising treatment strategy. mdpi.comeur.nlsemanticscholar.org

Preclinical Efficacy of Combined [¹⁷⁷Lu]Lu-PSMA-617 and EBRT
Treatment GroupTumor Doubling Time (Fold Increase vs. Monotherapy)Median Survival (Extension vs. Monotherapy)Radiopharmaceutical Uptake Increase
Combination Therapy vs. [¹⁷⁷Lu]Lu-PSMA-617 alone1.724%14% in EBRT-treated tumors
Combination Therapy vs. EBRT alone2.760%

Combination with Chemotherapeutic Agents in Preclinical Models

The exploration of combining ¹⁷⁷Lu-radiopharmaceuticals with chemotherapeutic agents in preclinical models is an emerging area of interest. The rationale for such combinations is the potential for synergistic antitumor effects through different mechanisms of action.

One preclinical study investigated the combined effect of the somatostatin (B550006) analog [¹⁷⁷Lu]Lu-octreotide with the anaplastic lymphoma kinase (ALK) inhibitor, lorlatinib (B560019), in a high-risk neuroblastoma xenograft model. mdpi.com The findings demonstrated a synergistic antitumor effect with the combination treatment compared to either agent alone. mdpi.com This enhanced effect was associated with an increased number of apoptotic cells, as indicated by a higher count of cleaved caspase-3 positive cells in the tumors of mice receiving the combination therapy. mdpi.com

Furthermore, the study observed a modulation of the Bcl-2 family of genes, which are crucial regulators of apoptosis, only in the presence of both [¹⁷⁷Lu]Lu-octreotide and lorlatinib. mdpi.com Specifically, the expression of the pro-apoptotic gene HRK was upregulated, while the anti-apoptotic gene BID was downregulated. mdpi.com These molecular changes suggest that the inhibition of the ALK signaling pathway by lorlatinib may sensitize the neuroblastoma cells to the radiation delivered by [¹⁷⁷Lu]Lu-octreotide, thereby enhancing the therapeutic outcome. mdpi.com

While these findings are promising, the preclinical data on the combination of ¹⁷⁷Lu-radiopharmaceuticals with a broader range of chemotherapeutic agents across different cancer models remain limited. Further research is necessary to fully elucidate the potential synergies and optimal combinations.

Molecular Effects of Combined [¹⁷⁷Lu]Lu-octreotide and Lorlatinib in a Neuroblastoma Model
Molecular MarkerObservation in Combination Therapy GroupImplication
Cleaved Caspase-3Increased number of positive cellsEnhanced apoptosis
HRK (pro-apoptotic gene)Upregulated expressionPromotion of apoptosis
BID (anti-apoptotic gene)Downregulated expressionInhibition of cell survival

Combination with Immunotherapeutic Agents in Preclinical Models

The interplay between radiation and the immune system has prompted significant preclinical research into combining ¹⁷⁷Lu-radiopharmaceuticals with various immunotherapeutic agents. The underlying principle is that the radiation from ¹⁷⁷Lu can induce immunogenic cell death, releasing tumor antigens and creating a more favorable tumor microenvironment for an immune attack, which can be further amplified by immunotherapy.

Preclinical studies have demonstrated the potential of combining ¹⁷⁷Lu-based therapies with immune checkpoint inhibitors. For instance, in a mouse model of melanoma, the combination of an integrin αvβ3-targeted ¹⁷⁷Lu radiopharmaceutical with an anti-PD-L1 antibody resulted in a greater frequency of intratumoral CD8+ T cells compared to monotherapy. In another preclinical study, a ¹⁷⁷Lu-labeled small molecule targeting very late antigen-4 (VLA-4) combined with anti-CTLA-4, anti-PD-1, or anti-PD-L1 antibodies led to improved survival in mice with melanoma compared to either treatment alone.

Research in a B16 melanoma model using ¹⁷⁷Lu-labeled single-domain antibodies targeting CD20 showed that both low and high doses of the radiopharmaceutical delayed tumor growth. nih.gov High-dose treatment induced immunogenic cell death markers, such as calreticulin (B1178941) exposure and ATP release, in vitro. nih.gov In vivo, high-dose therapy led to a type I interferon gene signature, while low-dose therapy induced a proinflammatory gene signature in the tumor. nih.gov Both dosing regimens increased the percentage of PD-L1 and PD-L2 positive myeloid cells within the tumor, with a notable increase in alternatively activated macrophages after high-dose treatment. nih.gov

These preclinical findings provide a strong rationale for the clinical investigation of combination strategies involving ¹⁷⁷Lu-radiopharmaceuticals and immunotherapy to potentially achieve more durable anti-tumor responses.

Immunological Changes in a Melanoma Model Following ¹⁷⁷Lu-Radiopharmaceutical Therapy
Treatment DoseKey Immunological Finding in Tumor Microenvironment
High-Dose ¹⁷⁷Lu-sdAbInduction of a type I Interferon gene signature
Low-Dose ¹⁷⁷Lu-sdAbInduction of a proinflammatory gene signature
Both Low and High DosesIncreased percentage of PD-L1 and PD-L2 positive myeloid cells
High-dose specifically increased alternatively activated macrophages

Investigation of Radiosensitizers in Conjunction with Lutetium-177 in Preclinical Studies

The use of radiosensitizers aims to increase the effectiveness of radiation therapy by making cancer cells more susceptible to radiation-induced damage. While the concept is well-established in the context of external beam radiation, its application with targeted radionuclide therapies like those using ¹⁷⁷Lu is a developing area of preclinical research.

Some preclinical studies have indirectly suggested a radiosensitizing effect of certain targeted agents when combined with ¹⁷⁷Lu-radiopharmaceuticals. For example, as mentioned in section 6.2, the ALK inhibitor lorlatinib, when combined with [¹⁷⁷Lu]Lu-octreotide in a neuroblastoma model, demonstrated synergistic antitumor effects. mdpi.com The study suggested that the inhibition of the ALK signaling pathway might contribute to the radiosensitization of the tumor cells to the effects of [¹⁷⁷Lu]Lu-octreotide. mdpi.com This is supported by previous research showing that first-generation ALK inhibitors can have radiosensitizing effects in combination with external radiation in non-small cell lung cancer models. mdpi.com

However, dedicated preclinical studies that systematically evaluate classical radiosensitizers in combination with ¹⁷⁷Lu-based radiopharmaceuticals are not yet widely reported in the scientific literature. The potential to enhance the therapeutic window of ¹⁷⁷Lu-therapies by specifically increasing tumor cell sensitivity to radiation warrants further investigation. Future preclinical research is needed to identify effective radiosensitizers, understand their mechanisms of action in the context of targeted radionuclide therapy, and establish optimal combination strategies.

Challenges and Future Directions in Lutetium 177 Academic Research

Overcoming Radionuclide Production and Isotopic Purity Challenges for Research Applications

The increasing demand for ¹⁷⁷Lu for both clinical and research purposes has raised concerns about long-term, reliable supply. nih.govbohrium.com Academic research is particularly sensitive to production challenges, which can impact the consistency and availability of the radionuclide for preclinical studies. Lutetium-177 is produced in nuclear reactors via neutron irradiation, primarily through two distinct routes, each with its own set of advantages and challenges related to isotopic purity. bohrium.comresearchgate.net

The direct route involves the irradiation of Lutetium-176 (¹⁷⁶Lu) enriched targets. This method is straightforward but results in what is known as "carrier-added" (CA) ¹⁷⁷Lu, as it contains a mix of radioactive ¹⁷⁷Lu and non-radioactive ("carrier") lutetium isotopes.

The indirect route involves irradiating Ytterbium-176 (¹⁷⁶Yb) enriched targets. The ¹⁷⁶Yb captures a neutron to become ¹⁷⁷Yb, which then decays into ¹⁷⁷Lu. This method allows for the chemical separation of ¹⁷⁷Lu, yielding a "no-carrier-added" (NCA) product of very high isotopic purity. bohrium.com High purity is often desirable for radiolabeling, as it can lead to higher specific activity, meaning more radioactivity can be attached to a smaller number of targeting molecules.

A significant challenge for both production routes is the requirement for nuclear reactors with a high neutron flux. bohrium.com Furthermore, the indirect route, while yielding a purer product, faces the considerable challenge of the scarcity and high cost of enriched ¹⁷⁶Yb. nih.gov Current production of this essential target material is limited, posing a potential bottleneck for the future supply of NCA ¹⁷⁷Lu. nih.gov These production hurdles must be addressed to ensure a stable supply for the growing academic research exploring novel ¹⁷⁷Lu-based radiopharmaceuticals.

Table 1: Comparison of this compound Production Routes
CharacteristicDirect Route (¹⁷⁶Lu Target)Indirect Route (¹⁷⁶Yb Target)
Product PurityCarrier-Added (CA)No-Carrier-Added (NCA)
Specific ActivityLowerHigher
Target MaterialEnriched Lutetium-176Enriched Ytterbium-176
Key ChallengeLower specific activityScarcity and high cost of target material nih.gov

Advancements in Radiopharmaceutical Design for Improved Targeting Specificity and Retention in Preclinical Settings

The effectiveness of a ¹⁷⁷Lu-based therapy is critically dependent on the design of the radiopharmaceutical, which must selectively deliver the radionuclide to tumor cells while minimizing exposure to healthy tissues. iaea.org The design is typically based on a "bifunctional" approach, where a single molecule contains a chelating group to bind ¹⁷⁷Lu and a bioactive group that targets a specific substrate on cancer cells. iaea.orgunife.it

A major focus of academic research is the development of novel chelating agents. The chelator's role is to hold the Lu³⁺ ion with high stability to prevent its release in the body. While DOTA remains a widely used and effective chelator, research is active on new ligands that may offer advantages such as faster and more efficient labeling under milder conditions (e.g., room temperature). unife.itacs.org Preclinical studies have evaluated a range of macrocyclic and acyclic ligands, including NOTA, pypa, and bispidine derivatives, to assess their stability and chelation efficiency. unife.itacs.orgnih.govacs.org

Another key area of advancement is modifying the targeting molecule itself to improve its pharmacokinetic profile. A significant challenge for many small-molecule radiopharmaceuticals is their rapid clearance from the body, which can limit the total radiation dose delivered to the tumor. One innovative strategy is the incorporation of an albumin-binding motif into the radiopharmaceutical's structure. nih.govnih.gov This design allows the drug to bind to albumin in the bloodstream, extending its circulation time and thereby increasing the opportunity for it to accumulate in the tumor. nih.govnih.gov Preclinical studies with agents like ¹⁷⁷Lu-EB-PSMA-617 and CTT1403, which both feature albumin binders, have demonstrated significantly higher tumor uptake compared to their non-albumin-binding counterparts. nih.govnih.gov

Table 2: Comparison of Selected Chelators for this compound
ChelatorTypeKey Research Findings/Characteristics
DOTAMacrocyclicWidely used standard; forms highly stable complexes, though labeling can require heating. unife.itacs.org
DTPAAcyclic (Linear)Forms complexes with Lu³⁺, but generally less stable than macrocyclic chelators like DOTA. unife.itnih.gov
BispidineMacrocyclicDemonstrates fast complexation kinetics and high stability comparable to DOTA complexes, with labeling under mild conditions (pH 6, <40 °C). acs.orgnih.gov
H₄pypaAcyclicShows outstanding affinity for ¹⁷⁷Lu, allowing for rapid radiolabeling at room temperature with excellent stability. acs.org

Development of Novel Preclinical Models and Research Tools for this compound Investigation

The translation of radiopharmaceuticals from the laboratory to the clinic relies heavily on the quality and clinical relevance of preclinical models. aacrjournals.org Historically, much of this research has relied on standard cancer cell lines grown in two-dimensional (2D) monolayers or as xenografts in mice. However, these models have limitations.

Patient-Derived Xenografts (PDXs) are emerging as a more powerful and clinically relevant tool. nih.govchampionsoncology.com PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. nih.gov These models are superior to cell-line xenografts because they better retain the histological and genetic characteristics of the original human tumor, including its heterogeneity. aacrjournals.orgnih.govchampionsoncology.com PDX models have been successfully used to evaluate the efficacy of ¹⁷⁷Lu-based agents and have shown a diverse range of responses that reflect the patient population, making them indispensable for de-risking radiopharmaceutical development. aacrjournals.orgnih.gov

Three-Dimensional (3D) Cell Cultures , or spheroids, represent another significant advancement over traditional 2D models. nih.govnih.gov Spheroids better mimic the microenvironment of an actual tumor, including cell-cell interactions and nutrient gradients. nih.gov Research comparing the effects of ¹⁷⁷Lu-PSMA-I&T on 2D monolayers versus 3D spheroids found that the treatment efficacy was significantly higher in the 3D model. nih.govnih.gov This difference was attributed in part to geometric effects on dosimetry; the beta particles from ¹⁷⁷Lu delivered a much higher absorbed dose to the clustered cells of the spheroid compared to the dispersed cells in a monolayer. nih.gov Such findings highlight the importance of using more physiologically relevant in vitro models to accurately predict therapeutic response.

Table 4: Comparison of Preclinical Models for ¹⁷⁷Lu Research
Model TypeDescriptionAdvantages for ¹⁷⁷Lu ResearchLimitations
2D Cell CultureCancer cells grown as a monolayer on a flat surface.High-throughput, cost-effective for initial screening.Lacks tumor microenvironment and 3D architecture; poor predictor of in vivo dose and response. nih.govnih.gov
3D SpheroidsCancer cells grown in spherical clusters.Better represents in vivo tumor architecture and cell-cell interactions; more accurate dosimetry. nih.govnih.govMore complex and lower throughput than 2D cultures.
Patient-Derived Xenografts (PDX)Direct implantation of patient tumor tissue into immunodeficient mice. nih.govFaithfully retains characteristics of the original tumor, including heterogeneity; highly predictive of patient response. aacrjournals.orgnih.govchampionsoncology.comCostly, time-consuming to establish, requires immunodeficient mice.

Integration of Advanced Computational Approaches, including Artificial Intelligence and Machine Learning, in this compound Radiopharmaceutical Research

Computational modeling and in silico approaches are becoming increasingly vital in radiopharmaceutical research. These tools allow scientists to investigate complex biological interactions and predict treatment outcomes in ways that are difficult or impossible to achieve through experiments alone. nih.govresearchgate.net

One key application is in microdosimetry. In silico models can simulate the radiation dose distribution from ¹⁷⁷Lu within a heterogeneous tumor microenvironment. nih.govresearchgate.net For example, a hybrid model was used to show that ¹⁷⁷Lu-PSMA treatment provides a more homogeneously distributed dose compared to alpha-emitters, which have a much shorter particle range. nih.govresearchgate.net Such models help researchers understand how factors like vascularization and target expression heterogeneity influence the actual radiation dose delivered to cancer cells.

Mathematical modeling is also being used to optimize treatment schedules. snmjournals.orgjohnshopkins.edu Researchers have developed models that incorporate principles of tumor growth (Gompertz model) and radiation-induced cell killing (linear-quadratic model) to simulate the effect of different ¹⁷⁷Lu-PSMA treatment regimens. snmjournals.orgjohnshopkins.edu These simulations can test hypotheses about whether the standard clinical schedule (e.g., six cycles at a fixed interval) is optimal for all tumor sizes. One such study suggested that for larger tumors, administering the total activity in fewer, higher-activity cycles could be more effective than the standard fractionated schedule, while still keeping the radiation dose to critical organs like the kidneys within safe limits. snmjournals.orgjohnshopkins.edu These computational approaches provide a powerful, cost-effective way to explore and refine therapeutic strategies before they are tested in preclinical or clinical settings.

Exploration of New Molecular Targets and Therapeutic Indications in Preclinical Research for this compound

While therapies targeting the prostate-specific membrane antigen (PSMA) and somatostatin (B550006) receptors (SSTR) have been transformative, academic research is actively exploring a host of new molecular targets to expand the reach of ¹⁷⁷Lu therapy to other cancers. iaea.orgiaea.org The identification of new biological targets and high-affinity targeting vectors is a rapidly growing field. iaea.org

Some of the promising targets currently under preclinical investigation include:

Fibroblast Activation Protein (FAP): FAP is overexpressed in the stroma of a wide variety of cancers, making it an attractive pan-cancer target. Preclinical studies with ¹⁷⁷Lu-labeled FAP inhibitors (FAPI) have shown potent antitumor efficacy in models of pancreatic cancer. iaea.orgnih.gov

Chemokine Receptor CXCR4: This receptor is involved in tumor growth and metastasis in several cancers, including hematological malignancies. iaea.org

Carbonic Anhydrase 9 (CAIX): A marker of tumor hypoxia, CAIX is a target being explored for cancers such as renal cell carcinoma. iaea.org

Claudin 18.2 (CLDN18.2): Preclinical studies using a ¹⁷⁷Lu-labeled antibody targeting CLDN18.2 showed significant tumor growth inhibition in gastric cancer models. researchgate.net

Alongside new targets, researchers are also "repurposing" existing ¹⁷⁷Lu radiopharmaceuticals for new indications. For instance, since PSMA has been found to be expressed on the neovasculature of other solid tumors, preclinical studies have evaluated ¹⁷⁷Lu-PSMA-617 for hepatocellular carcinoma and glioblastoma, with promising initial results. mdpi.com

Furthermore, research is focused on identifying biomarkers that can predict which patients are most likely to respond to ¹⁷⁷Lu therapy. nih.govurologytimes.com Studies have identified potential imaging biomarkers, such as a high mean standardized uptake value (SUVmean) on PSMA-PET scans, which correlates with a better response to ¹⁷⁷Lu-PSMA-617. urologytimes.com Conversely, a high metabolic tumor volume on FDG-PET scans has been linked to worse outcomes. urologytimes.com The discovery of such predictive biomarkers is essential for personalizing treatment. nih.govresearchgate.net

Table 5: Emerging Molecular Targets for ¹⁷⁷Lu Therapy in Preclinical Research
TargetAssociated Cancer TypesSignificance
Fibroblast Activation Protein (FAP)Pancreatic, breast, colorectal, and others (pan-cancer target)Expressed on cancer-associated fibroblasts in the tumor stroma. iaea.orgnih.gov
Chemokine Receptor CXCR4Hematological malignancies, lung cancer, breast cancerPlays a role in tumor progression and metastasis. iaea.org
Carbonic Anhydrase 9 (CAIX)Renal, cervical, breast cancerA marker of tumor hypoxia and poor prognosis. iaea.org
Claudin 18.2 (CLDN18.2)Gastric cancerA tight junction protein with highly specific expression. researchgate.net

Standardization and Harmonization of Preclinical Methodologies and Reporting for this compound Research

A significant underlying challenge in the field of ¹⁷⁷Lu research is the lack of standardization across preclinical studies. The variability in methodologies for radiolabeling, quality control, animal models, imaging protocols, and data reporting makes it difficult to compare results between different research groups and reliably predict clinical success.

To address these issues, there is a growing recognition of the need for harmonization. International bodies are beginning to play a role in this effort. For example, the International Atomic Energy Agency (IAEA) has initiated a Coordinated Research Project aimed at providing guidelines for the radiolabeling, quality, safety, and efficacy evaluation of ¹⁷⁷Lu-based radiopharmaceuticals. iaea.org The goal of such initiatives is to standardize preclinical evaluation methods to ensure that data is more robust, reproducible, and comparable across institutions. iaea.org Harmonized reporting standards would also improve the ability to perform meta-analyses of preclinical data, potentially accelerating the identification of the most promising new agents for clinical translation.

常见问题

Q. What are the underlying mechanisms of Lutetium-177 in targeted radionuclide therapy (TRT)?

this compound (¹⁷⁷Lu) emits beta radiation (β⁻) with a maximum energy of 0.5 MeV and a half-life of 6.7 days, enabling localized tumor cell destruction while sparing healthy tissues. It is conjugated to tumor-targeting molecules (e.g., PSMA-617 for prostate cancer or DOTATATE for neuroendocrine tumors), which bind to overexpressed receptors on cancer cells. The radiation induces DNA damage and apoptosis in targeted cells and their microenvironment .

Q. How is no-carrier-added (n.c.a.) this compound produced for clinical use?

n.c.a. ¹⁷⁷Lu is synthesized by neutron irradiation of enriched Ytterbium-176 (¹⁷⁶Yb) in nuclear reactors. The ¹⁷⁶Yb(n,γ)¹⁷⁷Yb reaction produces ¹⁷⁷Yb, which decays to ¹⁷⁷Lu with minimal isotopic impurities. Automated chemical separation processes isolate ¹⁷⁷Lu, ensuring high specific activity for therapeutic applications. Production scalability relies on a global network of high-flux reactors (e.g., FRM II in Germany and Bruce Power in Canada) .

Q. What imaging modalities are used to confirm target expression prior to ¹⁷⁷Lu therapy?

PSMA-PET/CT (using ⁶⁸Ga-PSMA-11) or somatostatin receptor imaging (e.g., ⁶⁸Ga-DOTATATE) is mandatory to validate receptor overexpression. Quantitative metrics like SUVmax and tumor-to-background ratios are critical for patient stratification. Heterogeneity in receptor expression, as observed in autoradiography studies, necessitates multi-region biopsy analysis or circulating tumor cell (CTC) profiling to avoid false negatives .

Advanced Research Questions

Q. How can inter-system variability in SPECT/CT quantification of ¹⁷⁷Lu be addressed for dosimetry standardization?

A multi-center study demonstrated ±15% variability in ¹⁷⁷Lu SPECT quantification across different systems. Standardization requires:

  • Phantom-based calibration using traceable reference sources.
  • Vendor-neutral reconstruction algorithms with resolution recovery and scatter correction.
  • Cross-validation with 3D-printed tumor phantoms mimicking clinical uptake patterns .

Q. What methodologies resolve contradictions in clinical trial outcomes for ¹⁷⁷Lu-PSMA across prostate cancer subtypes?

Discrepancies in progression-free survival (e.g., VISION trial: 8.7 months vs. earlier retrospective studies) arise from differences in:

  • Inclusion criteria (e.g., prior taxane or androgen receptor pathway inhibitor use).
  • Endpoint definitions (imaging-based vs. biochemical progression).
  • Standard care variability (e.g., concurrent corticosteroid use). Cross-trial meta-analyses should adjust for these variables using propensity score matching .

Q. What strategies optimize ¹⁷⁷Lu dosing while mitigating hematologic toxicity?

Personalized dosing based on:

  • Pre-therapeutic dosimetry using ¹⁷⁷Lu SPECT/CT at 24h and 72h post-injection to calculate absorbed dose per GBq.
  • Bone marrow reserve assessment via baseline platelet counts and CD34+ cell quantification.
  • Fractionated dosing (e.g., 7.4 GBq every 6 weeks) with real-time glomerular filtration rate (GFR) monitoring to reduce renal toxicity .

Q. How do preclinical models validate ¹⁷⁷Lu targeting efficiency and translatability?

Patient-derived xenograft (PDX) models with human PSMA expression are irradiated with ¹⁷⁷Lu-PSMA-617, followed by:

  • Ex vivo autoradiography to map intratumoral distribution.
  • Comparative histopathology (IHC for PSMA) and γ-counting for uptake quantification.
  • Longitudinal microPET/CT to correlate tumor shrinkage with absorbed dose .

Q. What innovations address supply chain bottlenecks for ¹⁷⁷Lu in global trials?

Strategies include:

  • Modular isotope production systems (IPS) integrated into commercial reactors (e.g., Bruce Power’s partnership with ITM).
  • Decentralized ¹⁷⁶Yb target irradiation across multiple reactors to ensure weekly ¹⁷⁷Lu batches.
  • Automated purification systems compliant with GMP standards to reduce processing time .

Methodological Considerations for Experimental Design

Q. How should researchers design combination trials integrating ¹⁷⁷Lu with immune checkpoint inhibitors?

Key considerations:

  • Sequential vs. concurrent administration to balance radiation-induced immunogenic cell death and immune activation.
  • Biomarker panels (e.g., PD-L1 expression, tumor-infiltrating lymphocytes) to identify synergistic responders.
  • Dose escalation protocols with adaptive randomization to minimize overlapping toxicities (e.g., myelosuppression) .

Q. What quality control assays are critical for ¹⁷⁷Lu radiopharmaceuticals?

  • Radionuclidic purity: γ-spectroscopy to detect ¹⁷⁷mLu impurities (<0.1%).
  • Radiochemical purity: HPLC or TLC to confirm >95% ligand conjugation.
  • Sterility testing via membrane filtration and endotoxin assays (EU/mL limits) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。